2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
Molecular Formula |
C13H11F3N2O2S |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H11F3N2O2S/c1-8-17-10(7-21-8)6-12(19)18-9-2-4-11(5-3-9)20-13(14,15)16/h2-5,7H,6H2,1H3,(H,18,19) |
InChI Key |
JCQXFURDSLYHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-component reactions. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-(trifluoromethoxy)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole core is synthesized via heterocyclization reactions. A common approach involves:
-
Hantzsch thiazole synthesis : Condensation of α-haloketones with thioureas or thioamides.
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | α-Bromoketone + Thiourea | EtOH, reflux | Thiazole intermediate | 65–78% |
| 2 | Thiazole intermediate + Acetic anhydride | Ac₂O, 110°C | Acetamide formation | 82% |
Acetamide Functionalization
The acetamide group is introduced via nucleophilic acyl substitution:
-
Reaction : 4-(Trifluoromethoxy)aniline reacts with activated acetic acid derivatives (e.g., acetyl chloride).
-
Conditions : Dichloromethane (DCM), triethylamine (TEA) as base, 0–5°C → room temperature.
Acetamide Hydrolysis
The acetamide undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : 6M HCl, reflux → yields carboxylic acid.
-
Basic hydrolysis : 2M NaOH, 70°C → yields carboxylate salt .
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic | HCl | 2-(2-Methylthiazol-4-yl)acetic acid | Intermediate for ester derivatives |
| Basic | NaOH | Sodium carboxylate | Water-soluble derivatives |
Thiazole Ring Modifications
-
Electrophilic substitution : The thiazole’s C5 position reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups .
-
Methyl group oxidation : KMnO₄ oxidizes the 2-methyl group to a carboxylic acid .
Enzyme Inhibition
The compound inhibits bacterial histidine kinase via hydrogen bonding:
| Target Enzyme | Organism | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Histidine kinase (Xoo) | Xanthomonas oryzae | 156.7 | |
| Dihydrofolate reductase | E. coli | 281.2 |
Antibacterial Mechanism
-
Disrupts cell membrane integrity in Xanthomonas spp., confirmed by SEM imaging .
-
Synergistic effects with copper ions enhance activity against drug-resistant strains .
Thermal Stability
-
Stable up to 250°C (TGA analysis).
-
Degrades via cleavage of the trifluoromethoxy group above 300°C.
Photodegradation
Critical Analysis of Reaction Feasibility
-
Limitations : Steric hindrance from the trifluoromethoxy group reduces electrophilic substitution rates at the phenyl ring.
-
Opportunities : Fluorine-directed ortho-functionalization could enable novel derivatives .
This compound exemplifies the versatility of thiazole-acetamide hybrids in medicinal and agrochemical research. Data from peer-reviewed studies ( ) underscore its potential as a scaffold for multitarget drug discovery.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth and have been explored as potential agents against various pathogens. For instance, studies have shown that derivatives of thiazole can be effective against resistant strains of bacteria, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
The thiazole moiety has also been associated with anti-inflammatory activities. Compounds similar to 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have shown promising results against various cancer cell lines, indicating that it may serve as a lead compound for developing new anticancer therapies .
Drug Development
This compound is part of ongoing research aimed at developing novel therapeutics. Its unique structural features allow for modifications that can enhance bioavailability and target specificity. Researchers are exploring various analogs to improve potency and reduce side effects while maintaining therapeutic efficacy .
Synthesis of Functional Materials
The thiazole ring system is valuable in creating functional materials with unique electronic properties. The incorporation of trifluoromethoxy groups can enhance the stability and conductivity of polymers derived from this compound. Such materials are being explored for applications in organic electronics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
A. Thiazole 2-Position Modifications
B. Acetamide Side Chain Variations
C. Linker Modifications
- Ethyl vs. Direct Linkers : The ethyl spacer in may improve conformational flexibility, enabling interactions with larger binding pockets in kinases or ion channels .
Biological Activity
The compound 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is . Its structure features a thiazole ring and a trifluoromethoxy phenyl group, which are critical for its biological activity.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : Compounds with thiazole moieties have been shown to activate caspase pathways leading to programmed cell death in tumor cells such as A549 (lung cancer) and C6 (glioma) cell lines .
- Inhibition of Tumor Cell Proliferation : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, MTT assays have shown that thiazole derivatives can significantly reduce cell viability at micromolar concentrations .
The mechanisms by which 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects include:
- Targeting Mitotic Kinesins : Similar thiazole compounds have been reported to inhibit HSET (KIFC1), a mitotic kinesin critical for proper spindle formation during cell division. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
- Modulation of Tyrosinase Activity : Some studies suggest that thiazole derivatives can inhibit tyrosinase, an enzyme involved in melanin production, which may have implications for melanoma treatment .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their substituents. For instance:
- Trifluoromethoxy Group : The presence of the trifluoromethoxy group enhances lipophilicity and may improve binding affinity to biological targets.
- Methyl Substituents : Variations in methyl substitution on the thiazole ring have been linked to changes in potency, indicating that careful modification can optimize biological activity .
Case Studies
Several studies highlight the efficacy of thiazole derivatives:
- Study on Anticancer Activity : A recent study synthesized a series of thiazole derivatives and evaluated their anticancer effects against various cell lines. Compounds showed IC50 values ranging from 0.31 µM to 0.53 µM against MCF-7 and A549 cells, demonstrating potent anticancer activity .
- Mechanistic Insights : Another investigation revealed that specific modifications in the thiazole structure significantly impacted the compound's ability to induce apoptosis through caspase activation pathways .
Data Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | A549 | 0.31 | Caspase Activation |
| Thiazole Derivative B | MCF-7 | 0.53 | Inhibition of Proliferation |
| 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | C6 | TBD | TBD |
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide? A: The compound is typically synthesized via condensation reactions. A standard approach involves:
- Step 1: Reacting a thiazole precursor (e.g., 2-methyl-1,3-thiazol-4-ylacetic acid) with a coupling agent (e.g., EDC or DCC) to activate the carboxylic acid group.
- Step 2: Amide bond formation with 4-(trifluoromethoxy)aniline under reflux in anhydrous ethanol or dichloromethane (DCM) .
- Step 3: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient). Reaction yields typically range from 60–75%, depending on solvent polarity and catalyst efficiency.
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can researchers mitigate low yields or byproduct formation during synthesis? A: Key strategies include:
- Catalyst Screening: Test alternatives to EDC/DCC, such as HATU or PyBOP, to improve coupling efficiency .
- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates.
- Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis of the trifluoromethoxy group .
- Byproduct Analysis: Use LC-MS or preparative TLC to identify impurities (e.g., unreacted aniline or dimerized thiazole derivatives) .
Basic Biological Activity Screening
Q: What assays are recommended for initial evaluation of bioactivity? A: Standard assays include:
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, given the thiazole moiety’s affinity for ATP-binding pockets .
Advanced Biological Studies: Resolving Contradictory Data
Q: How should researchers address discrepancies in reported biological activities (e.g., conflicting IC50 values)? A:
- Assay Standardization: Compare protocols for cell line origin, incubation time, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation: Verify compound integrity via <sup>1</sup>H/<sup>19</sup>F NMR and HRMS to rule out degradation .
- SAR Analysis: Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophoric contributions .
Basic Analytical Characterization
Q: Which spectroscopic methods are essential for structural confirmation? A:
- <sup>1</sup>H NMR: Key signals include the thiazole proton (δ 7.2–7.5 ppm) and acetamide NH (δ 8.1–8.3 ppm) .
- FT-IR: Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and trifluoromethoxy C-F vibrations (~1250 cm<sup>-1</sup>) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Structural Analysis
Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A:
- Crystallization: Use vapor diffusion with solvents like chloroform/hexane.
- Data Collection: Synchrotron radiation improves resolution for heavy atoms (e.g., sulfur in thiazole).
- Analysis: Software (e.g., SHELX) models bond angles and dihedral strains, critical for understanding bioactivity .
Data Contradiction Analysis
Q: How to reconcile conflicting solubility or stability data across studies? A:
- Solubility Profiling: Use shake-flask method in buffers (pH 1–7.4) and compare with computational predictions (e.g., LogP via ChemAxon) .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products .
Computational Modeling Applications
Q: What in silico methods predict binding modes or pharmacokinetics? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
